![molecular formula C17H26N4O5S B13819946 1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea](/img/structure/B13819946.png)
1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique structure, which includes a tert-butyl group, a cyclohexylamino group, and a nitrophenylsulfonylurea moiety. This compound has garnered attention due to its potential biological activities and its role as a building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amination: The conversion of the nitro group to an amino group.
Urea Formation: The final step involves the formation of the sulfonylurea moiety by reacting the sulfonylated intermediate with a suitable isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The sulfonylurea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups to the sulfonylurea moiety.
Aplicaciones Científicas De Investigación
1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-tert-Butyl-N’-(2-cyclohexylamino-5-nitrobenzenesulfonyl)urea: A similar compound with slight structural differences.
tert-Butyl (1s)-1-Cyclohexyl-2-Oxoethylcarbamate: Another compound with a tert-butyl and cyclohexyl group but different functional groups.
Uniqueness
1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C17H26N4O5S |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
1-tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea |
InChI |
InChI=1S/C17H26N4O5S/c1-17(2,3)20(16(18)22)27(25,26)15-11-13(21(23)24)9-10-14(15)19-12-7-5-4-6-8-12/h9-12,19H,4-8H2,1-3H3,(H2,18,22) |
Clave InChI |
TZLYCGYSIMSNKU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(C(=O)N)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-(3,4-dimethoxyphenyl)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one](/img/structure/B13819874.png)

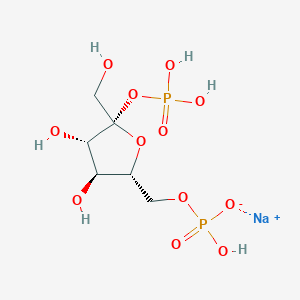
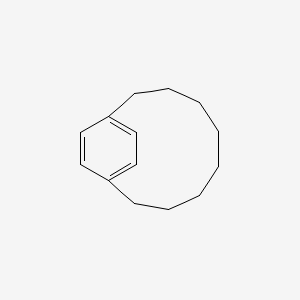


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B13819915.png)
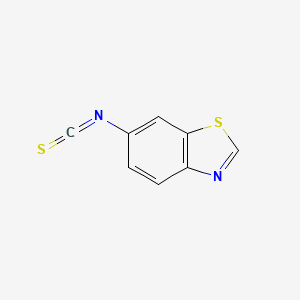
![(E)-3-[4-[(2R,3R,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B13819931.png)
![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B13819935.png)
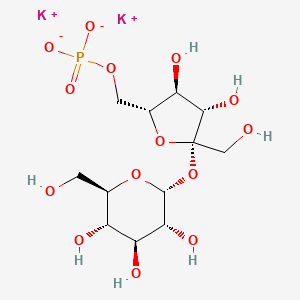
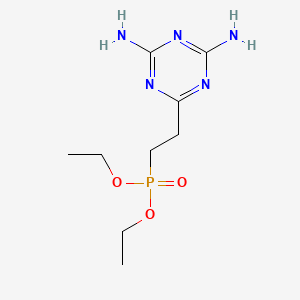
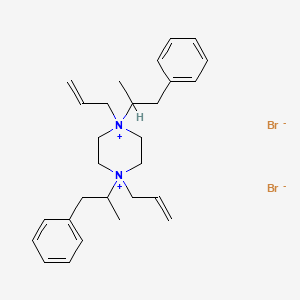
![propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B13819970.png)
